molecular formula C9H14BNO2 B11910307 (2-(Dimethylamino)-5-methylphenyl)boronic acid

(2-(Dimethylamino)-5-methylphenyl)boronic acid

Cat. No.: B11910307
M. Wt: 179.03 g/mol
InChI Key: UXYKGIKTYMYBIX-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)-5-methylphenyl)boronic acid is an aromatic boronic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the phenyl ring. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols, enabling applications in saccharide sensing, drug development, and molecular recognition . The dimethylamino group serves as an electron-donating substituent, modulating the electronic properties of the boronic acid moiety, which can influence its pKa and binding affinity toward diols or biological targets .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

[2-(dimethylamino)-5-methylphenyl]boronic acid

InChI

InChI=1S/C9H14BNO2/c1-7-4-5-9(11(2)3)8(6-7)10(12)13/h4-6,12-13H,1-3H3

InChI Key

UXYKGIKTYMYBIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)N(C)C)(O)O

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange

This method employs a two-step process: (1) generation of an aryl lithium intermediate and (2) quenching with a boron reagent.

Procedure:

  • Lithiation: Treat 2-bromo-5-methyl-N,N-dimethylaniline with n-BuLi (-78°C, THF).

  • Borylation: Add trimethyl borate (B(OMe)₃) and warm to 25°C.

  • Acid Workup: Hydrolyze with HCl to yield the boronic acid.

Challenges:

  • Strict anhydrous conditions required.

  • Competing side reactions (e.g., protodeboronation) may reduce yields.

Optimization:

  • Use of hexane as a co-solvent improves lithium dispersion.

  • Quenching at -40°C minimizes decomposition.

Alternative Approaches

Direct Functionalization of Methyl Groups

Recent studies explore C–H borylation of prefunctionalized arenes. For example, iridium-catalyzed borylation of 2-(dimethylamino)-5-methyltoluene has been reported, though yields remain moderate (≤45%).

Reaction Conditions:

  • Catalyst: [Ir(COD)(OMe)]₂ with dtbpy ligand.

  • Solvent: Cyclohexane.

  • Boron Source: Pinacolborane (HBpin).

Limitations:

  • Limited regioselectivity due to competing C–H activation sites.

Purification and Stability Considerations

Chromatographic Techniques

  • Silica Gel Chromatography: Elute with ethyl acetate/petroleum ether (1:4) to isolate the boronic acid.

  • Recrystallization: Use hexane/ethyl acetate mixtures for high-purity crystals.

Stability Enhancements

  • Store under nitrogen at -20°C to prevent protodeboronation.

  • Avoid prolonged exposure to moisture.

Industrial-Scale Synthesis

Case Study (Patent CN102653545A):

  • Scale: 100 mmol.

  • Catalyst Recovery: Pd residues removed via activated carbon filtration.

  • Cost Analysis: Palladium accounts for 60% of total reagent costs, necessitating ligand optimization for recycling.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. These reactions involve coupling with aryl halides or triflates in the presence of palladium catalysts and bases.

Reaction Parameters

Aspect Details Citations
Catalyst Pd(PPh₃)₂ (e.g., (dppf)PdCl₂)
Solvent THF or 1,4-dioxane
Base NaHCO₃ or NH₄Cl (for aqueous workup)
Temperature Reflux (e.g., 120°C in dioxane)
Role of Dimethylamino Enhances reactivity and solubility in organic solvents

The optimized conditions for Suzuki coupling with 2-azidoarylboronic acid pinacolate esters involve Pd(PPh₃)₂ in THF with NaHCO₃, followed by reflux for 1.5 hours . This protocol ensures efficient coupling with substrates like vinyl triflates, yielding aryl azides after workup .

Covalent Bond Formation with Diols

The compound forms reversible covalent bonds with diols and nucleophiles, a property exploited in biochemical applications. This interaction is critical for enzyme inhibition and glucose sensing.

Reaction Mechanism

The boronic acid group reacts with hydroxyl-containing molecules (e.g., glycoluril or glucose derivatives) to form boronate esters. The dimethylamino group may stabilize intermediates or modulate binding affinity.

Other Reactions

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the most prominent applications of (2-(Dimethylamino)-5-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The presence of the dimethylamino group enhances the compound's reactivity and solubility in organic solvents, making it a valuable reagent in synthetic organic chemistry .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Boronic AcidReactivitySolubilityApplications
(2-(Dimethylamino)-5-methylphenyl)boronic acidHighExcellentPharmaceuticals, agrochemicals
(4-(Dimethylamino)methyl)phenylboronic acidModerateGoodOrganic synthesis
(3-(Dimethylamino)methyl)phenylboronic acidModerateModerateDrug development

Medicinal Chemistry

Therapeutic Potential

Research indicates that (2-(Dimethylamino)-5-methylphenyl)boronic acid exhibits significant biological activity due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical applications such as enzyme inhibition and glucose sensing. For instance, studies have shown that this compound can modulate enzyme activity and affect cellular signaling pathways, making it a candidate for developing novel therapeutic agents for diseases like cancer and neurodegenerative disorders.

Case Study: Kinase Inhibition

In a study exploring the interaction between (2-(Dimethylamino)-5-methylphenyl)boronic acid and various kinases, it was found that this compound could effectively inhibit specific kinases involved in cancer progression. The ability to selectively bind to these enzymes suggests potential for targeted cancer therapies.

Biochemical Applications

Enzyme Interaction Studies

The compound's ability to interact with biomolecules has been studied extensively. For example, it has been shown to bind to specific enzymes and receptors in the human body, influencing their function. This interaction is crucial for developing drugs that require precise targeting to minimize side effects while maximizing therapeutic efficacy.

Glucose Sensing

Another notable application is in glucose sensing technologies. The boronic acid moiety allows for selective binding to glucose, which can be utilized in developing sensors for diabetes management .

Research in Catalysis

(2-(Dimethylamino)-5-methylphenyl)boronic acid is also employed in various catalytic processes. Its unique properties enhance reaction efficiency and selectivity, making it beneficial for both academic research and industrial applications .

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Wulff-Type Boronic Acids

Compounds like 2-(N-methylaminomethyl)phenylboronic acid () share structural similarities but differ in substituent placement. The Wulff-type design incorporates an aminomethyl group at the 2-position, enhancing saccharide-binding specificity. In contrast, the dimethylamino group in the target compound may lower the boronic acid’s pKa due to its electron-donating nature, facilitating sugar sensing at lower pH (~6.5) compared to other probes .

Nitro-Substituted Derivatives

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid (CAS 1217500-82-7, ) replaces the methyl group with a nitro (-NO₂) substituent. The methyl group in the target compound likely improves metabolic stability and reduces toxicity.

Functional Analogues

Chalcone-Based Boronic Acids

Chalcone derivatives () with dimethylamino and carbonyl groups exhibit charge transfer (CT) properties for saccharide sensing. The target compound’s dimethylamino group may similarly enhance CT interactions, but its methyl substituent could sterically hinder diol binding, reducing sensitivity compared to chalcone probes .

Anticancer Boronic Acids

Compound 6c (), a PKM2 activator, contains a thiazole-linked dimethylamino group. While the target compound lacks a thiazole ring, its dimethylamino group may still interact with biological targets via hydrogen bonding or electrostatic interactions, though with lower specificity for kinases like PKM2.

Electronic and Physicochemical Properties

pKa Modulation

The dimethylamino group lowers the boronic acid’s pKa by increasing electron density on the boron atom. For example, chalcone boronic acids with similar substituents exhibit pKa values ~6.5, enabling sensing in mildly acidic conditions . In contrast, aliphatic boronic acids () have higher pKa values, reducing their utility in physiological environments.

Solubility and Lipophilicity

The methyl group at the 5-position enhances lipophilicity compared to hydrophilic substituents (e.g., -OH or -COOH in ). This property may improve membrane permeability in drug design but reduce aqueous solubility, necessitating formulation strategies like nanoencapsulation .

Drug Development

The dimethylamino group’s electron-donating nature may enhance interactions with serine proteases or kinases, as seen in boronic acid-based proteasome inhibitors () and PKM2 activators (). However, the methyl group’s steric effects could limit binding compared to bulkier substituents in HDAC inhibitors ().

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Application Key Finding Reference
(2-(Dimethylamino)-5-methylphenyl)boronic acid 2-N(CH₃)₂, 5-CH₃ Potential sensing/drug delivery Hypothesized lower pKa, moderate lipophilicity
2-(N-Methylaminomethyl)phenylboronic acid 2-CH₂NHCH₃ Saccharide-switchable ion transport Forms stable diol complexes
Chalcone boronic acids 2-N(CH₃)₂, carbonyl Saccharide sensing pH ~6.5, 2-fold intensity increase
6c (PKM2 activator) Thiazole-linked N(CH₃)₂ Cancer therapy IC₅₀ = 80 nM (cancer cells)

Table 2: Electronic Properties

Compound pKa (Estimated) Solubility Key Interaction Mechanism
Target compound ~6.5–7.0 Moderate (DMSO) Diol binding, charge transfer
Aliphatic boronic acids () >8.0 High (aqueous) Enzyme inhibition
Combretastatin boronic analogs ~7.5 Low Tubulin polymerization inhibition

Biological Activity

(2-(Dimethylamino)-5-methylphenyl)boronic acid is an organoboron compound that has garnered attention in various fields due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted at the 2-position with a dimethylaminomethyl group and at the 5-position with a methyl group. Its ability to form reversible covalent bonds with diols and other nucleophiles is a key characteristic that underpins its biological activity. This property allows it to interact with various biomolecules, influencing their function and potentially modulating cellular signaling pathways.

Enzyme Inhibition

Research indicates that (2-(Dimethylamino)-5-methylphenyl)boronic acid can inhibit specific enzymes, which is critical for its biological activity. Notably, it has been studied for its effects on:

  • Acetylcholinesterase : The compound exhibited moderate inhibition with an IC50 value of 115.63 µg/mL.
  • Butyrylcholinesterase : It showed significant inhibition (IC50: 3.12 µg/mL).
  • Antiurease : A potent inhibitor with an IC50 of 1.10 µg/mL.
  • Antithyrosinase : Displayed an IC50 of 11.52 µg/mL .

These activities suggest potential therapeutic applications in conditions where these enzymes play a significant role.

Antioxidant and Anticancer Activities

The compound has demonstrated notable antioxidant properties, with an IC50 value for DPPH free radical scavenging at 0.14 µg/mL, indicating strong free radical scavenging capabilities . Additionally, it has shown cytotoxic effects against cancer cell lines, particularly MCF-7 cells, with an IC50 of 18.76 µg/mL, while exhibiting no toxic effects on healthy cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (2-(Dimethylamino)-5-methylphenyl)boronic acid:

  • Antioxidant Activity Assessment : A study evaluated the compound's antioxidant capacity using DPPH and CUPRAC assays, confirming its strong free radical scavenging ability .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound selectively inhibited cancer cell proliferation while sparing normal cells, suggesting a potential role in targeted cancer therapies .
  • Enzyme Activity Modulation : The compound's ability to modulate enzyme activities indicates its potential as a therapeutic agent in neurodegenerative diseases and metabolic disorders where cholinesterase activity is a factor .

Comparative Analysis of Similar Compounds

The following table summarizes the similarities and key features of compounds structurally related to (2-(Dimethylamino)-5-methylphenyl)boronic acid:

Compound NameSimilarityKey Features
(4-(Dimethylamino)methyl)phenylboronic acid0.92Different substitution pattern on phenyl ring
(3-(Dimethylamino)methyl)phenylboronic acid0.91Similar reactivity but different position
(2-(Aminomethyl)phenyl)boronic acid0.91Lacks dimethyl groups; different biological activity
(3-(Methylamino)methyl)phenylboronic acid0.90Methyl group instead of dimethyl

These compounds share structural similarities but differ significantly in their reactivity profiles and biological interactions due to variations in their substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(Dimethylamino)-5-methylphenyl)boronic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated aromatic precursors and boronic acid derivatives. For example, boronic acid pinacol esters are synthesized via reaction of brominated intermediates with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) using Pd(dppf)Cl₂ as a catalyst. Purification involves column chromatography (e.g., ethyl acetate/hexanes gradients) and characterization via LCMS ([M+H]+ peaks) and multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm boronic acid formation .

Q. How can researchers optimize the solubility of (2-(Dimethylamino)-5-methylphenyl)boronic acid in aqueous and organic solvents?

  • Methodological Answer : Solubility is influenced by pH and functional groups. The dimethylamino group enhances water solubility via protonation under acidic conditions. For organic phases, use polar aprotic solvents (e.g., DMSO, DMF) or prepare pinacol esters to improve lipophilicity. Pre-saturation experiments with incremental solvent additions, monitored by UV-Vis or NMR, can identify optimal conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this boronic acid?

  • Methodological Answer : Key techniques include:

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety.
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm) and dimethylamino groups (δ 2.5–3.5 ppm).
  • FT-IR : B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹).
    Cross-validate with HRMS (e.g., [M+H]+ or [M−H]⁻) for molecular weight confirmation .

Advanced Research Questions

Q. How can derivatization strategies (e.g., pinacol esters) enhance the reactivity of this boronic acid in Suzuki-Miyaura couplings?

  • Methodological Answer : Pinacol esters stabilize the boronic acid, preventing protodeboronation. Synthesis involves refluxing the boronic acid with pinacol in anhydrous THF. Reaction optimization includes varying catalyst loadings (e.g., 1–5 mol% Pd) and bases (e.g., K₂CO₃ vs. CsF). Monitor conversion via TLC or LCMS. Example: A 3-hour heating period at 80°C yielded 49% of a pyrimidin-5-yl pinacol ester derivative .

Q. What computational approaches predict the binding affinity of this compound to biological targets like kinases?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with X-ray structures from the PDB (e.g., JNK1, PDB ID 4H39). Parameterize the boronic acid’s geometry using DFT-optimized structures (B3LYP/6-31G* basis set). Analyze binding poses for hydrogen bonds with catalytic lysine or serine residues. Compare docking scores (ΔG) to known inhibitors (e.g., SP600125) to prioritize synthesis .

Q. How should researchers address contradictory stability data for boronic acids under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH 1–13 buffers : Incubate at 37°C for 24–72 hours.
  • Analysis : Track degradation via HPLC (C18 column, 254 nm). Boronic acids degrade fastest in alkaline conditions (pH >10) via hydrolysis. Stabilizers like mannitol (1–5% w/v) or low-temperature storage (−20°C) mitigate decomposition .

Q. What strategies validate the biological activity of this compound in cancer cell lines?

  • Methodological Answer : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Pre-treat cells with JNK inhibitors (e.g., SP600125) to assess pathway-specific effects. Combine with flow cytometry for apoptosis/cycle analysis (PI/Annexin V staining). Cross-reference cytotoxicity with healthy cell lines (e.g., HEK293) to evaluate selectivity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiencies of boronic acid derivatives?

  • Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst batch). Standardize protocols using:

  • Control reactions : Include a reference substrate (e.g., phenylboronic acid).
  • Kinetic studies : Measure initial rates via in situ IR or HPLC.
  • Statistical validation : Use triplicate runs and ANOVA to assess significance. For example, pinacol ester derivatives showed 72% yield in ethyl acetate vs. 49% in THF due to solvent polarity effects .

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